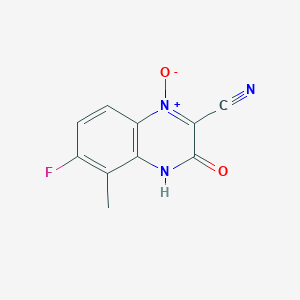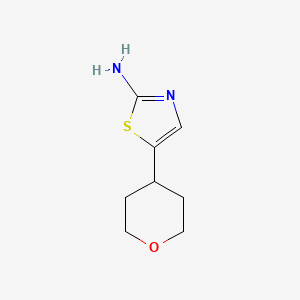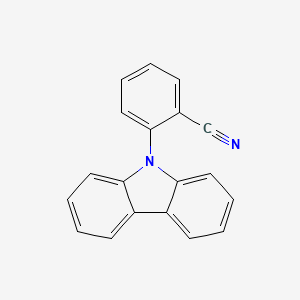
2-(Carbazol-9-yl)benzonitrile
Descripción general
Descripción
2-(Carbazol-9-yl)benzonitrile is a chemical compound with the molecular formula C19H12N2 . It has a molecular weight of 268.32 .
Synthesis Analysis
Carbazole derivatives, including 2-(Carbazol-9-yl)benzonitrile, have been synthesized and characterized by various methods . The synthesis of these compounds often involves the connection of the carbazole donor and benzonitrile acceptor .Molecular Structure Analysis
The InChI code for 2-(Carbazol-9-yl)benzonitrile is 1S/C19H12N2/c20-13-14-7-1-4-10-17(14)21-18-11-5-2-8-15(18)16-9-3-6-12-19(16)21/h1-12H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-(Carbazol-9-yl)benzonitrile are not detailed in the search results, carbazole derivatives have been known to undergo electropolymerization .Physical And Chemical Properties Analysis
2-(Carbazol-9-yl)benzonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 420.1±37.0 °C at 760 mmHg, and a flash point of 207.9±26.5 °C . It has a molar refractivity of 85.8±0.5 cm3 and a polar surface area of 29 Å2 .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
2-(Carbazol-9-yl)benzonitrile and its derivatives have been significantly utilized in the field of Organic Light-Emitting Diodes (OLEDs). Studies demonstrate their role in achieving pure blue electroluminescence and high external quantum efficiency in OLEDs, highlighting their potential for blue light emission and electron transport capabilities (Tanaka et al., 2016), (Balijapalli et al., 2020).
Photocarboxylation
The carbazole derivatives have been explored in photocarboxylation processes. This involves using carbazole-based compounds in light-mediated transformations, beneficial in synthesizing various organic compounds (Meng et al., 2019).
Nonlinear Optical (NLO) Applications
Carbazole-benzonitrile compounds have been investigated for their nonlinear optical properties. These materials, especially when incorporated into certain matrices, have shown potential in applications like second-harmonic generation (SHG) and third-harmonic generation (THG) (Mydlova et al., 2020).
Electroluminescence in Electronic Devices
These compounds have also been synthesized for use in electroluminescent devices. Their structural design significantly influences their thermal, photophysical, and electroluminescence properties, making them suitable for various electronic applications (Wang et al., 2020).
Solid-State Polymerization
Carbazole derivatives have shown promising results in solid-state polymerization, providing a pathway for creating polydiacetylenes with broad absorption properties. This application is significant for materials science, especially in the context of π-conjugated systems (Tabata et al., 2016).
Bioinformatics and Brain Disorder Treatments
In the field of bioinformatics, these compounds have been studied for their potential in treating neurodegenerative diseases. This application is particularly noteworthy as it opens new avenues in medical research (Avram et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-carbazol-9-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2/c20-13-14-7-1-4-10-17(14)21-18-11-5-2-8-15(18)16-9-3-6-12-19(16)21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYSLACLZCXOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbazol-9-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



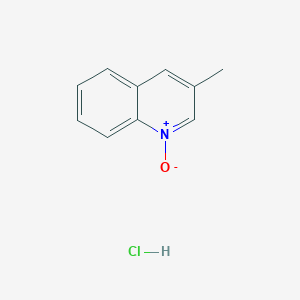
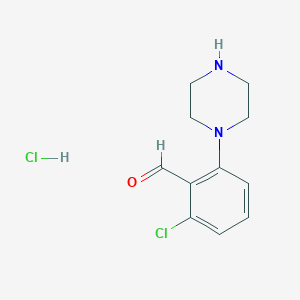
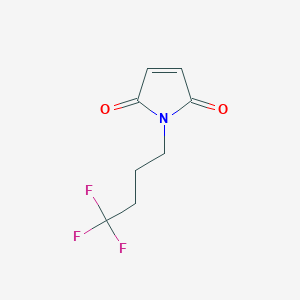
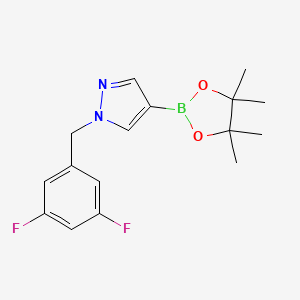
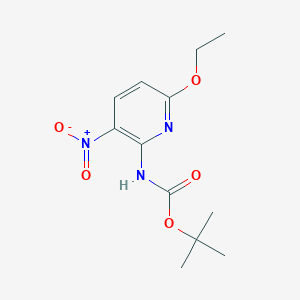

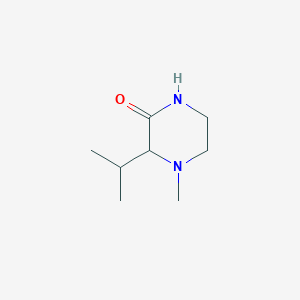
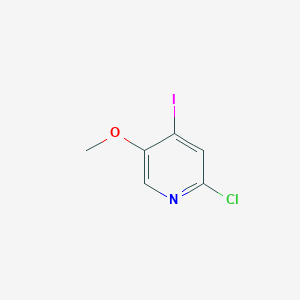
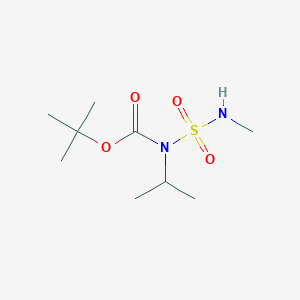
![7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1433328.png)
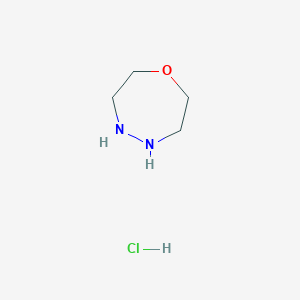
![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B1433330.png)
